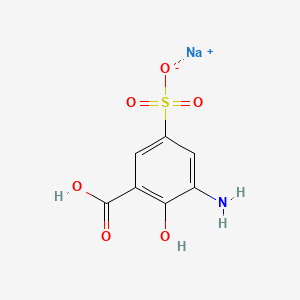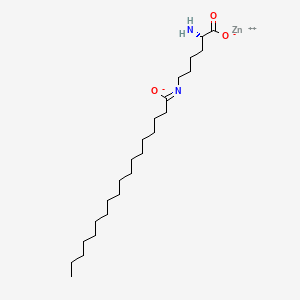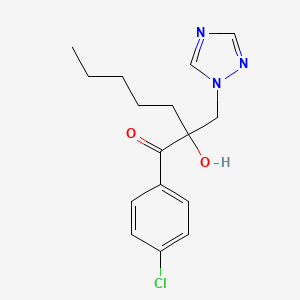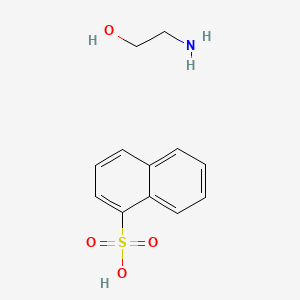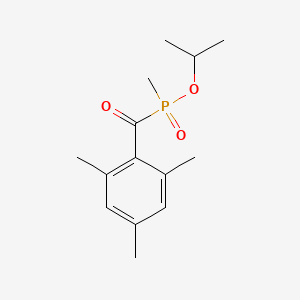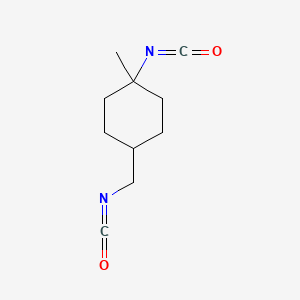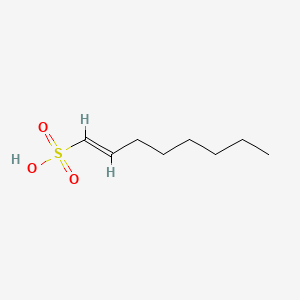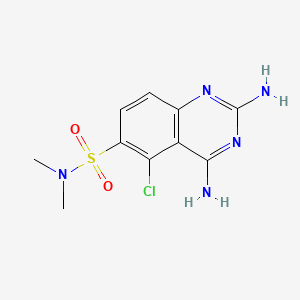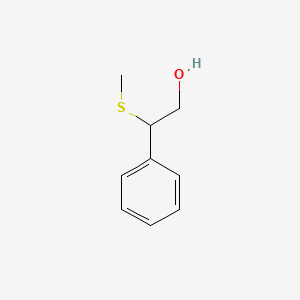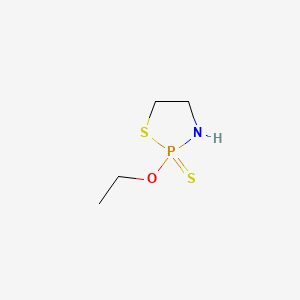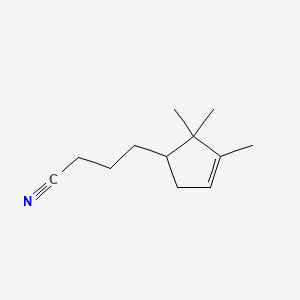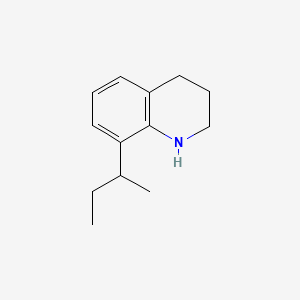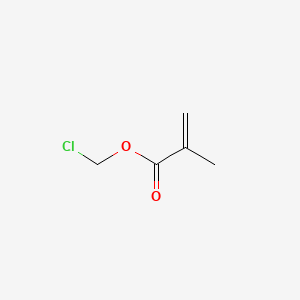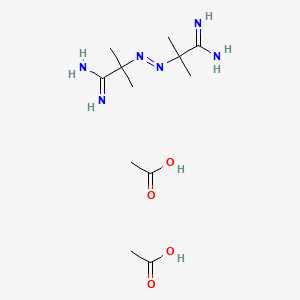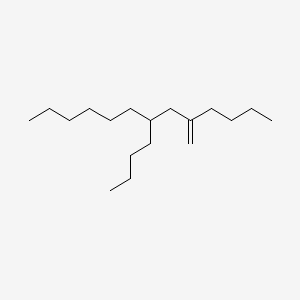
2,4-Dibutyl-1-decene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dibutyl-1-decene is an organic compound with the molecular formula C16H32. It is a type of alkene, characterized by the presence of a carbon-carbon double bond. This compound is part of the larger family of hydrocarbons and is used in various chemical and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
2,4-Dibutyl-1-decene can be synthesized through the alkylation of 1-decene with butyl groups. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the addition of butyl groups to the decene molecule. The reaction conditions often include elevated temperatures and pressures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, this compound is produced through a similar alkylation process but on a larger scale. The process involves the continuous feeding of 1-decene and butylating agents into a reactor, where they are mixed with a catalyst. The reaction mixture is then heated and pressurized to promote the alkylation reaction. The product is subsequently purified through distillation to remove any unreacted starting materials and by-products.
化学反応の分析
Types of Reactions
2,4-Dibutyl-1-decene undergoes several types of chemical reactions, including:
Oxidation: The double bond in this compound can be oxidized to form epoxides or diols.
Reduction: The double bond can be reduced to form the corresponding alkane.
Substitution: The hydrogen atoms on the carbon atoms adjacent to the double bond can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4). The reactions are typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst such as palladium (Pd) or platinum (Pt) is commonly used for the reduction of the double bond.
Substitution: Halogenation reactions can be carried out using halogens (Cl2, Br2) or halogenating agents (N-bromosuccinimide, N-chlorosuccinimide) under mild conditions.
Major Products Formed
Oxidation: Epoxides and diols are the major products formed from the oxidation of this compound.
Reduction: The major product is the corresponding alkane, 2,4-Dibutyl-decane.
Substitution: Halogenated derivatives of this compound are the major products.
科学的研究の応用
2,4-Dibutyl-1-decene has several applications in scientific research, including:
Chemistry: It is used as a starting material for the synthesis of more complex organic molecules. Its reactivity makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: It is used in the study of biological membranes and lipid interactions due to its hydrophobic nature.
Medicine: Research into its potential as a precursor for pharmaceuticals and other bioactive compounds is ongoing.
Industry: It is used as an intermediate in the production of lubricants, plasticizers, and other industrial chemicals.
作用機序
The mechanism of action of 2,4-Dibutyl-1-decene in chemical reactions involves the interaction of its double bond with various reagents. The double bond acts as a nucleophile, attacking electrophilic reagents to form new chemical bonds. In biological systems, its hydrophobic nature allows it to interact with lipid membranes, potentially affecting membrane fluidity and function.
類似化合物との比較
Similar Compounds
2,4-Dimethyl-1-decene: Similar in structure but with methyl groups instead of butyl groups.
1-Decene: The parent compound without any alkyl substitutions.
2,4-Diethyl-1-decene: Similar in structure but with ethyl groups instead of butyl groups.
Uniqueness
2,4-Dibutyl-1-decene is unique due to the presence of butyl groups, which impart different physical and chemical properties compared to its methyl and ethyl analogs. The larger butyl groups increase the hydrophobicity and steric bulk of the molecule, affecting its reactivity and interactions with other molecules.
特性
CAS番号 |
122833-07-2 |
|---|---|
分子式 |
C18H36 |
分子量 |
252.5 g/mol |
IUPAC名 |
7-butyl-5-methylidenetridecane |
InChI |
InChI=1S/C18H36/c1-5-8-11-12-15-18(14-10-7-3)16-17(4)13-9-6-2/h18H,4-16H2,1-3H3 |
InChIキー |
CUTCIBVXOXUSGT-UHFFFAOYSA-N |
正規SMILES |
CCCCCCC(CCCC)CC(=C)CCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


